methyl 4-[(E)-{[4-(pyridin-2-ylsulfamoyl)phenyl]imino}methyl]benzoate
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Overview
Description
METHYL 4-[({4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}IMINO)METHYL]BENZOATE is a complex organic compound with a unique structure that includes a pyridylamino group, a sulfonyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[({4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}IMINO)METHYL]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff base formation, where an aldehyde reacts with an amine to form an imine. This reaction is often carried out in the presence of a catalyst such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the imine to the corresponding amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[({4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}IMINO)METHYL]BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 or LiAlH4.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the aromatic ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
METHYL 4-[({4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}IMINO)METHYL]BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-[({4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}IMINO)METHYL]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-(4-Methylsulfonylphenyl)indole derivatives
Uniqueness
METHYL 4-[({4-[(2-PYRIDYLAMINO)SULFONYL]PHENYL}IMINO)METHYL]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H17N3O4S |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
methyl 4-[[4-(pyridin-2-ylsulfamoyl)phenyl]iminomethyl]benzoate |
InChI |
InChI=1S/C20H17N3O4S/c1-27-20(24)16-7-5-15(6-8-16)14-22-17-9-11-18(12-10-17)28(25,26)23-19-4-2-3-13-21-19/h2-14H,1H3,(H,21,23) |
InChI Key |
XDVJUORBADCJQE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
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